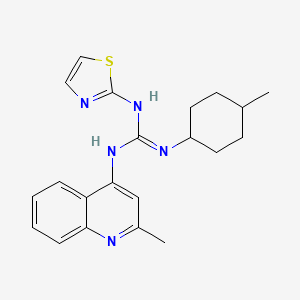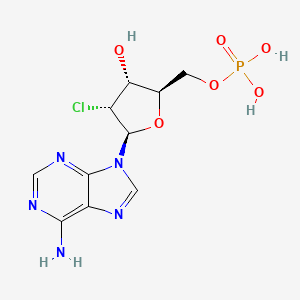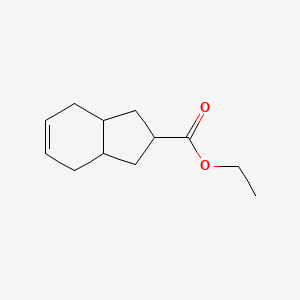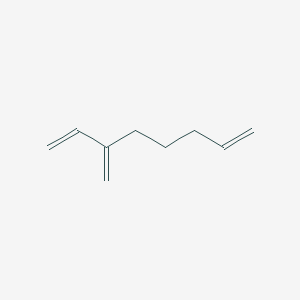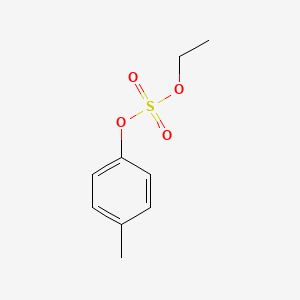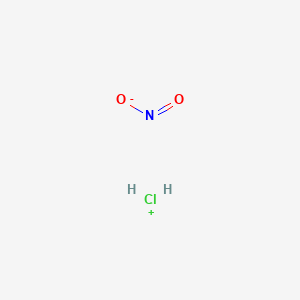
Chloranium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloranium nitrite is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields It is composed of chloranium and nitrite ions, and its chemical formula is yet to be standardized in the literature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloranium nitrite typically involves the reaction of chloranium chloride with sodium nitrite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Chloranium chloride} + \text{Sodium nitrite} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Chloranium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chloranium nitrate under specific conditions.
Reduction: It can be reduced to form chloranium chloride and other by-products.
Substitution: The nitrite group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Chloranium nitrate
Reduction: Chloranium chloride
Substitution: Various substituted chloranium compounds
Scientific Research Applications
Chloranium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic uses.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloranium nitrite involves its interaction with various molecular targets. It can act as an oxidizing or reducing agent, depending on the conditions. The nitrite ion can participate in redox reactions, leading to the formation of reactive nitrogen species that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium nitrite
- Potassium nitrite
- Ammonium nitrite
Comparison
Chloranium nitrite is unique due to its specific reactivity and potential applications. Unlike sodium or potassium nitrite, it has distinct properties that make it suitable for specialized industrial and research applications. Its ability to undergo various chemical reactions under controlled conditions sets it apart from other nitrite compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and optimize its production methods.
Properties
CAS No. |
65283-98-9 |
|---|---|
Molecular Formula |
ClH2NO2 |
Molecular Weight |
83.47 g/mol |
IUPAC Name |
chloranium;nitrite |
InChI |
InChI=1S/ClH2.HNO2/c;2-1-3/h1H2;(H,2,3)/q+1;/p-1 |
InChI Key |
VBLNIBQFYKCJPV-UHFFFAOYSA-M |
Canonical SMILES |
N(=O)[O-].[ClH2+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



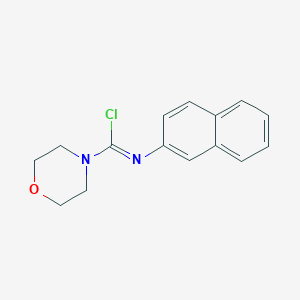
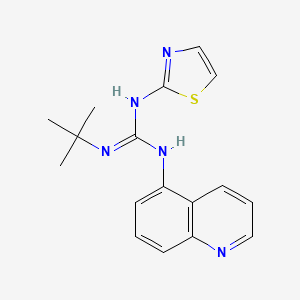
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)
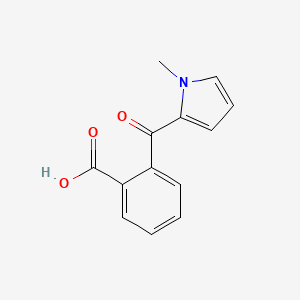
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
